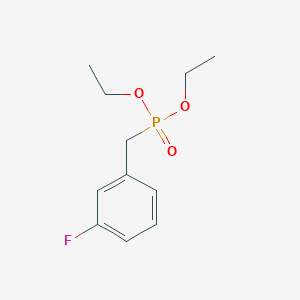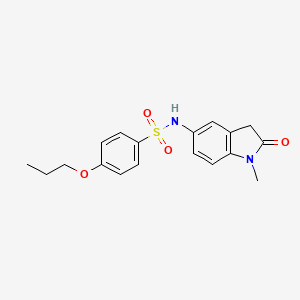
N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those similar to the queried compound, typically involves strategic functionalization of core scaffolds and subsequent modifications to optimize pharmacological properties. For instance, Mun et al. (2012) explored structure-activity relationships of arylsulfonamide analogs, indicating strategies for chemical modifications to improve pharmacological outcomes (Mun et al., 2012).
Molecular Structure Analysis
The molecular structure and geometry of sulfonamide compounds have been analyzed through various computational and experimental methods, such as FT-IR, Raman spectroscopy, and NMR, to understand their electronic and spatial configurations. Alaşalvar et al. (2018) conducted comprehensive studies on a related sulfonamide, providing insights into its structural geometry and vibrational wavenumbers (Alaşalvar et al., 2018).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, reflecting their reactivity and potential for diverse biological activities. Their reactivity can be tailored through the introduction of different functional groups, as demonstrated by Hashimoto et al. (2002) in the synthesis of COX-2 inhibitors (Hashimoto et al., 2002).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting points, and crystalline structure, are critical for their pharmacological application. The solubility and formulation challenges of specific sulfonamides are addressed through chemical modifications aimed at optimizing their pharmacological profiles (Mun et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and stability of sulfonamides, are influenced by their molecular structure. Studies on the inhibitory activity and selectivity towards enzymes, as discussed by Eldehna et al. (2017), highlight the role of structural features in determining the chemical behavior and biological activity of sulfonamides (Eldehna et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide derivatives have demonstrated significant scientific interest due to their diverse biological activities. A series of N-substituted benzenesulfonamide derivatives synthesized and evaluated for in vitro antimicrobial activities showed compounds with varied substitutions exhibited potent antimicrobial effects. The antimicrobial activity of these derivatives against different microbial strains was significantly influenced by lipophilic and topological parameters, indicating the potential for tailored antimicrobial agents (Kumar et al., 2014). Additionally, novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide derivatives displayed significant antimicrobial activity, outperforming parent compounds in efficacy, suggesting their utility in combating bacterial and fungal infections (Vanparia et al., 2010).
Anticancer Applications
The anticancer potential of N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide derivatives has been explored, with certain compounds demonstrating more activity than standard drugs like carboplatin against cancer cell lines. This indicates the potential of these derivatives as anticancer agents, with the structure-activity relationships providing insights into optimizing anticancer efficacy (Kumar et al., 2014). Furthermore, substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides have been identified as potent apoptosis inducers, offering new avenues for cancer therapy through the modulation of the apoptotic pathway (Sirisoma et al., 2009).
Anti-inflammatory and Analgesic Applications
The exploration of N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide derivatives for anti-inflammatory and analgesic properties has yielded promising results. Novel derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities, with some compounds showing significant effects while maintaining lower ulcerogenic potential compared to standard drugs. This suggests their potential as safer alternatives for pain and inflammation management (Saravanan et al., 2012).
Propiedades
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-10-24-15-5-7-16(8-6-15)25(22,23)19-14-4-9-17-13(11-14)12-18(21)20(17)2/h4-9,11,19H,3,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIDMYARRUEEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

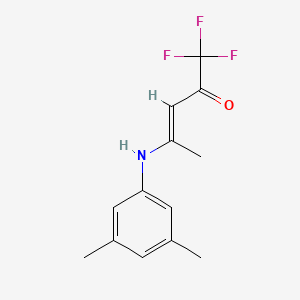
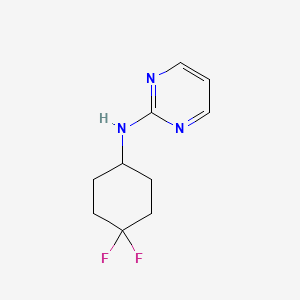

![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)
![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)


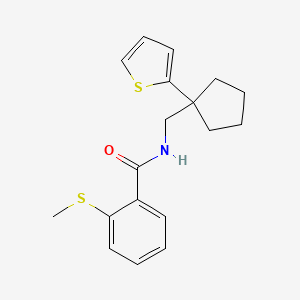
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)
![2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482692.png)
